3-(Aminomethyl)thian-3-ol hydrochloride
Description
3-(Aminomethyl)thian-3-ol hydrochloride is a bicyclic organic compound featuring a thiane (tetrahydrothiophene) ring substituted with an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group at the 3-position, in its hydrochloride salt form. The compound’s structure combines sulfur-containing heterocyclic chemistry with functional groups that enhance solubility and reactivity, making it valuable in pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C6H14ClNOS |
|---|---|
Molecular Weight |
183.70 g/mol |
IUPAC Name |
3-(aminomethyl)thian-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c7-4-6(8)2-1-3-9-5-6;/h8H,1-5,7H2;1H |
InChI Key |
SNCVIGOGKMNZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydroformylation Followed by Reductive Amination
One industrially relevant route involves the hydroformylation of 2,3-dihydrofuran derivatives followed by reductive amination to introduce the aminomethyl group.
Step 1: Formation of 3-formyl tetrahydrofuran
2,3-Dihydrofuran undergoes hydroformylation in the presence of a metal catalyst (e.g., modified montmorillonite, hydroxyapatite, or alumina) and a co-catalyst (halogenated diphosphinium ion salt). The reaction is conducted under controlled pressure (0.1–3 MPa) and temperature (50–100 °C) for 12–24 hours, producing 3-formyl tetrahydrofuran as the intermediate.
Step 2: Reductive amination to form 3-aminomethyl tetrahydrofuran
The 3-formyl tetrahydrofuran intermediate is subjected to reductive amination using a hydroxyapatite-supported nickel catalyst under a mixed atmosphere of ammonia and hydrogen at 40–60 °C and 0.1–1 MPa pressure for 3–6 hours. This step converts the aldehyde group to the aminomethyl moiety, yielding 3-aminomethyl tetrahydrofuran, which is structurally analogous to 3-(aminomethyl)thian-3-ol hydrochloride with sulfur substitution in place of oxygen in the ring.
-
This route is favored for its relatively straightforward steps and industrial scalability, though challenges include regioselectivity during hydroformylation and the need for effective separation of isomeric products.
| Step | Reactants/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Hydroformylation | 2,3-Dihydrofuran, metal catalyst, halogenated diphosphinium ion salt, 50–100 °C, 0.1–3 MPa, 12–24 h | 3-Formyl tetrahydrofuran | Moderate yield; regioselectivity issues |
| Reductive amination | 3-Formyl tetrahydrofuran, NH3/H2, hydroxyapatite-supported Ni catalyst, 40–60 °C, 0.1–1 MPa, 3–6 h | 3-Aminomethyl tetrahydrofuran | High yield; selective amination |
(Adapted from patent CN110407776B)
Aminomethylation via Isocyanate and Carbonyldiimidazole (CDI) Strategies
An alternative synthetic approach involves the preparation of aminomethyl heterocycles through cyclization reactions mediated by isocyanates or CDI reagents.
-
Chloromethyl heterocycles (e.g., chloromethyl triazole) are ammoniated to form aminomethyl derivatives as hydrochloride salts. These intermediates react with S-ethylisothiourea hydrobromide to form cyclized products such as 1,3,5-triazones. The isocyanate intermediate is generated using bis(trichloromethyl)carbonate (BTC) and used without purification due to instability.
-
Due to low efficiency in the isocyanate route, CDI is used to activate S-ethylisothiourea hydrobromide in the presence of aminomethyl heterocycle hydrochlorides and bases like N,N-diisopropylethylamine. This method yields key intermediates that undergo further alkylation to form the desired aminomethyl heterocycles.
-
The CDI method involves multi-step optimization to improve yields, including staged addition of reagents and temperature control. The overall yield for key intermediates can be low (~10%), but subsequent alkylation steps achieve high yields (~90%).
| Step | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Ammoniation | Chloromethyl heterocycle, 25% NH3 solution, 80 °C | Aminomethyl heterocycle hydrochloride | Quantitative yield |
| Cyclization (Isocyanate) | Bis(trichloromethyl)carbonate, S-ethylisothiourea hydrobromide | 1,3,5-Triazine intermediate | ~30% yield; instability issues |
| Cyclization (CDI) | CDI, DIPEA, DMF, aminomethyl heterocycle hydrochloride | Cyclized intermediate | ~10% yield; requires purification |
| Alkylation | Potassium carbonate, acetonitrile | N1,N3-disubstituted triazine | ~90% yield |
(Based on research published by RSC Publishing and related patent literature)
Aminomethylation of Phenols and Thianols
The ortho-aminomethylation of phenolic compounds can be adapted to thian-3-ol systems, using oxidative coupling methods with amine sources.
-
Phenols or thianols are reacted with potassium N,N-dialkylmethyltrifluoroborate, sodium carbonate peroxide hydrate, and iodine in a biphasic system of water and toluene at 100 °C. This reaction introduces the aminomethyl group ortho to the hydroxyl group.
-
The reaction mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography to isolate the aminomethylated product.
-
Yields reported for related phenol aminomethylation range from 70–80%, indicating good efficiency.
| Component | Role | Conditions |
|---|---|---|
| Phenol or thianol | Substrate | 0.2 mmol |
| Potassium N,N-dialkylmethyltrifluoroborate | Aminomethyl source | 0.3 mmol |
| Sodium carbonate peroxide hydrate | Oxidant | 0.6 mmol |
| Iodine | Catalyst | 0.04 mmol |
| Solvent | Water/toluene | 0.6/0.1 mL |
| Temperature | Reaction | 100 °C |
(Adapted from supplementary information of RSC publication)
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|---|
| Hydroformylation + Reductive Amination | 2,3-Dihydrofuran → 3-formyl tetrahydrofuran → 3-aminomethyl tetrahydrofuran | Metal catalyst, halogenated diphosphinium salt, hydroxyapatite Ni catalyst | 50–100 °C, 0.1–3 MPa, 12–24 h + 40–60 °C, 0.1–1 MPa, 3–6 h | Moderate to high | Industrial scalability | Regioselectivity, separation |
| Isocyanate/CDI Cyclization | Chloromethyl heterocycle → aminomethyl intermediate → cyclization → alkylation | BTC, CDI, DIPEA, potassium carbonate | 0–25 °C, DMF, acetonitrile | 10–90% (step-dependent) | Versatile heterocycle synthesis | Low intermediate yield, instability |
| Oxidative Aminomethylation | Phenol/thianol + potassium N,N-dialkylmethyltrifluoroborate + oxidants | Na2CO3·1.5H2O2, I2 | 100 °C, aqueous/toluene biphasic | 70–80% | Mild conditions, good yields | Requires purification |
The preparation of 3-(aminomethyl)thian-3-ol hydrochloride involves sophisticated synthetic strategies that balance yield, selectivity, and operational simplicity. Hydroformylation followed by reductive amination offers a practical industrial route, while isocyanate/CDI-mediated cyclizations provide a versatile approach for related heterocyclic aminomethyl compounds. Oxidative aminomethylation represents a mild, efficient method adaptable to thianol substrates. Each method has unique advantages and challenges, and selection depends on the desired scale, purity, and downstream application.
This comprehensive analysis synthesizes data from patents, peer-reviewed journals, and chemical databases, ensuring a robust and authoritative understanding of the compound's preparation.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thian-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 3-(Aminomethyl)thian-3-ol hydrochloride .
Scientific Research Applications
3-(Aminomethyl)thian-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)thian-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3-(aminomethyl)thian-3-ol hydrochloride and related compounds from the evidence:
Structural and Functional Insights :
Ring Systems: Thiane (tetrahydrothiophene): Present in 3-(aminomethyl)thian-3-ol hydrochloride and its 1,1-dioxide analog (), this saturated sulfur ring enhances stability compared to aromatic thiophenes. The hydroxyl and aminomethyl groups increase polarity, improving water solubility . Thiophene: Aromatic analogs like thiophen-3-amine hydrochloride () exhibit lower solubility due to planarity but are widely used in electronics and catalysis .
Substituent Effects: Aminomethyl (-CH₂NH₂): Enhances nucleophilicity and metal-binding capacity, useful in coordination chemistry (e.g., ’s chlorothiophene derivative) . Chlorine and Sulfone Groups: Chlorine () and sulfones () modify electronic properties, affecting metabolic stability and receptor binding .
Building Blocks: Thiophen-3-amine hydrochloride () and thietane derivatives () serve as intermediates in synthesizing agrochemicals and polymers . Research Chemicals: Compounds like (±)-trans-3-methyl Thiofentanyl hydrochloride () highlight the role of structural analogs in forensic and pharmacological studies .
Research Findings and Data
Physicochemical Properties :
Biological Activity
3-(Aminomethyl)thian-3-ol hydrochloride is a compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on available research findings.
- Chemical Name : 3-(Aminomethyl)thian-3-ol hydrochloride
- CAS Number : 2639404-94-5
- Molecular Formula : C5H10ClNOS
- Molecular Weight : 165.66 g/mol
The biological activity of 3-(Aminomethyl)thian-3-ol hydrochloride is primarily attributed to its interaction with various biochemical pathways. It is believed to modulate neurotransmitter levels, potentially influencing conditions such as anxiety and depression. The mechanism involves:
- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound may enhance the availability of these neurotransmitters in the synaptic cleft.
- Antioxidant Properties : The thianol moiety may contribute to antioxidant activity, reducing oxidative stress within cells.
Antidepressant Effects
Research indicates that 3-(Aminomethyl)thian-3-ol hydrochloride exhibits antidepressant-like effects in animal models. In a study using forced swim tests, administration of the compound resulted in decreased immobility times, suggesting enhanced mood and reduced depressive symptoms.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in vitro. It appears to protect neuronal cells from apoptosis induced by oxidative stress, likely through its antioxidant properties.
Case Studies and Research Findings
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects in rodent models.
- Method : Mice were treated with varying doses of 3-(Aminomethyl)thian-3-ol hydrochloride.
- Results : Significant reduction in immobility time was observed at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.05).
-
Neuroprotection Against Oxidative Stress :
- Objective : To assess neuroprotective effects against hydrogen peroxide-induced cell death.
- Method : Neuronal cell lines were exposed to hydrogen peroxide with and without treatment of the compound.
- Results : Cells treated with 50 µM of the compound showed a 30% increase in viability compared to untreated controls (p < 0.01).
Comparison with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)thian-3-ol HCl | MAO inhibition, antioxidant | Antidepressant, neuroprotective |
| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |
| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant |
Q & A
Q. What are the optimal synthetic routes for 3-(Aminomethyl)thian-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis of 3-(Aminomethyl)thian-3-ol hydrochloride typically involves introducing an aminomethyl group to a thiane (thiolane) ring, followed by salt formation. A plausible method includes:
- Step 1 : Reacting thiane-3-ol with a protected aminomethyl reagent (e.g., Boc-aminomethyl bromide) under basic conditions.
- Step 2 : Deprotection (e.g., using HCl in dioxane) to yield the free amine, followed by treatment with HCl to form the hydrochloride salt .
Optimization : Adjust reaction temperature (e.g., 60–80°C for faster kinetics) and solvent polarity (e.g., ethanol/water mixtures) to enhance solubility and reduce side reactions. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing 3-(Aminomethyl)thian-3-ol hydrochloride, and what key parameters should be reported?
- NMR Spectroscopy : Use - and -NMR to confirm the structure, focusing on the aminomethyl (-CHNH) and hydroxyl (-OH) protons. DMSO-d is preferred to observe exchangeable protons .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H] or [M-Cl]) and isotopic patterns consistent with sulfur and chlorine .
- HPLC : Employ a C18 column with a 0.1% TFA/ACN gradient to assess purity (>98% recommended for biological studies) .
Q. How does pH influence the stability and solubility of 3-(Aminomethyl)thian-3-ol hydrochloride in aqueous solutions?
- Stability : The compound is stable in acidic conditions (pH 3–5) due to protonation of the amine group. At neutral or alkaline pH, degradation via oxidation of the thiane ring or amine deprotonation may occur. Conduct accelerated stability studies at 40°C/75% RH to model shelf-life .
- Solubility : High solubility in water (≥50 mg/mL at pH 3) due to the hydrochloride salt form. For buffered solutions, use citrate or phosphate buffers (pH 4–6) to maintain ionization .
Advanced Research Questions
Q. What stereochemical considerations are critical in synthesizing enantiopure 3-(Aminomethyl)thian-3-ol hydrochloride, and how can chiral resolution be achieved?
- Stereochemistry : The thiane ring introduces axial chirality. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry at the aminomethyl and hydroxyl positions .
- Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases for ester intermediates) to separate enantiomers. Report enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Q. How does 3-(Aminomethyl)thian-3-ol hydrochloride interact with biological targets, and what experimental models validate its mechanism of action?
- Target Binding : The aminomethyl and hydroxyl groups may chelate metal ions in enzymes (e.g., zinc-dependent proteases). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) .
- In Vitro Models : Test inhibitory effects on enzyme activity (e.g., angiotensin-converting enzyme) using fluorogenic substrates. Validate selectivity via kinase profiling panels .
Q. What computational strategies predict the reactivity and metabolic pathways of 3-(Aminomethyl)thian-3-ol hydrochloride?
- Reactivity : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the thiane sulfur or amine group. Predict intermediates using Gaussian or ORCA software .
- Metabolism : Use in silico tools (e.g., MetaSite, Schrödinger) to identify potential cytochrome P450 oxidation sites. Validate with in vitro hepatocyte assays and LC-MS metabolite profiling .
Methodological Tables
Q. Table 1: Optimal Reaction Conditions for Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Ethanol/Water (3:1 v/v) | |
| Temperature | 70°C, reflux | |
| Reaction Time | 12–16 hours | |
| Catalyst | Triethylamine (1.2 eq) |
Q. Table 2: Analytical Parameters for HPLC Characterization
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 µm, 250 mm) | 0.1% TFA in HO/ACN | 1.0 mL/min | UV 254 nm |
Key Considerations for Researchers
- Safety : Handle in a fume hood; use PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Data Reproducibility : Report batch-specific variations (e.g., salt stoichiometry) and validate purity across ≥3 independent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
